![molecular formula C21H16N2OS B5652322 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5652322.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide involves the reaction of benzoyl chloride derivatives with aminobenzothiazole derivatives. For instance, the synthesis of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide was achieved by reacting 3-trifluoromethylbenzoyl chloride with 4-aminobenzo[c][1,2,5]thiadiazole, characterized by spectroscopic methods including 1H NMR, 13C NMR, IR, and GC-MS (Al Mamari et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds is often determined through crystallographic studies. For instance, a heterocyclic organic compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide was structurally characterized, revealing its triclinic system with space group P-1 through single-crystal X-ray diffraction (Prabukanthan et al., 2020).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including metal-catalyzed C-H bond functionalization, due to the presence of a bidentate directing group. This makes them suitable for further chemical modifications and applications in synthesis and catalysis.
Physical Properties Analysis
The physical properties, including thermal stability and crystal growth, are essential for understanding the compound's applications. The thermal analysis of N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide showed stability up to 160°C, indicating its suitability for certain applications under moderate thermal conditions (Prabukanthan et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with other compounds, can be deduced from spectroscopic analyses and reactivity studies. For example, the spectroscopic characterization of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide provided insights into its chemical behavior and potential for further functionalization (Al Mamari et al., 2019).
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-14-7-2-3-10-17(14)20(24)22-16-9-6-8-15(13-16)21-23-18-11-4-5-12-19(18)25-21/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILMUMYOYDIEDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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